molecular formula C14H8N2O4 B081139 2-Amino-1-nitroanthraquinone CAS No. 10262-82-5

2-Amino-1-nitroanthraquinone

Cat. No. B081139
CAS RN: 10262-82-5
M. Wt: 268.22 g/mol
InChI Key: MTXKQBHZBNCFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-nitroanthraquinone (ANQ) is a synthetic compound that belongs to the family of anthraquinone derivatives. ANQ has been widely studied due to its diverse applications in the field of scientific research. ANQ is a potent electron acceptor and can undergo redox reactions with various electron donors. This property of ANQ makes it an attractive compound for various applications, including as a fluorescent probe, as an electron acceptor in organic photovoltaic cells, and as an analytical reagent.

Scientific Research Applications

2-Amino-1-nitroanthraquinone has been extensively used in scientific research due to its versatile applications. One of the significant applications of 2-Amino-1-nitroanthraquinone is as a fluorescent probe. 2-Amino-1-nitroanthraquinone can be used to detect the presence of various analytes, including metal ions, amino acids, and proteins. 2-Amino-1-nitroanthraquinone is also used as an electron acceptor in organic photovoltaic cells. 2-Amino-1-nitroanthraquinone can improve the efficiency of the cells by enhancing the electron transfer rate. 2-Amino-1-nitroanthraquinone has also been used as an analytical reagent for the determination of various analytes, including amino acids and peptides.

Mechanism Of Action

2-Amino-1-nitroanthraquinone can undergo redox reactions with various electron donors. The mechanism of action of 2-Amino-1-nitroanthraquinone involves the transfer of electrons from the electron donor to 2-Amino-1-nitroanthraquinone, resulting in the formation of a radical cation. The radical cation of 2-Amino-1-nitroanthraquinone is highly unstable and can undergo further reactions, including the transfer of electrons to other electron acceptors or the formation of a dimer.

Biochemical And Physiological Effects

2-Amino-1-nitroanthraquinone has been shown to exhibit various biochemical and physiological effects. 2-Amino-1-nitroanthraquinone has been reported to induce oxidative stress in cells by generating reactive oxygen species. 2-Amino-1-nitroanthraquinone has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-Amino-1-nitroanthraquinone has been reported to exhibit cytotoxic effects on various cancer cell lines.

Advantages And Limitations For Lab Experiments

2-Amino-1-nitroanthraquinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-Amino-1-nitroanthraquinone can be easily synthesized in large quantities, making it an attractive compound for various applications. However, 2-Amino-1-nitroanthraquinone has several limitations, including its toxicity and potential for generating reactive oxygen species. 2-Amino-1-nitroanthraquinone should be handled with care, and appropriate safety measures should be taken during its use.

Future Directions

2-Amino-1-nitroanthraquinone has several potential future directions for scientific research. One of the significant areas of research is the development of 2-Amino-1-nitroanthraquinone-based fluorescent probes for the detection of various analytes. The design of 2-Amino-1-nitroanthraquinone derivatives with improved properties, including increased stability and solubility, is another area of research. 2-Amino-1-nitroanthraquinone can also be used as a potential therapeutic agent for the treatment of various diseases, including cancer. Further research is needed to understand the mechanism of action of 2-Amino-1-nitroanthraquinone and its potential applications in the field of scientific research.
Conclusion:
In conclusion, 2-Amino-1-nitroanthraquinone is a versatile compound with diverse applications in the field of scientific research. 2-Amino-1-nitroanthraquinone can be easily synthesized and has several advantages for lab experiments. 2-Amino-1-nitroanthraquinone has been extensively studied for its various applications, including as a fluorescent probe, as an electron acceptor in organic photovoltaic cells, and as an analytical reagent. 2-Amino-1-nitroanthraquinone has several potential future directions for scientific research, including the development of 2-Amino-1-nitroanthraquinone-based fluorescent probes and the design of 2-Amino-1-nitroanthraquinone derivatives with improved properties.

Synthesis Methods

2-Amino-1-nitroanthraquinone can be synthesized by the nitration of 2-aminoanthraquinone. The reaction is carried out by the addition of a mixture of nitric acid and sulfuric acid to 2-aminoanthraquinone. The reaction mixture is then heated to a specific temperature, and the product is isolated by filtration and subsequent purification. The yield of 2-Amino-1-nitroanthraquinone can be improved by optimizing the reaction conditions, including the concentration of the reagents, reaction temperature, and reaction time.

properties

IUPAC Name

2-amino-1-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-10-6-5-9-11(12(10)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXKQBHZBNCFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145416
Record name 2-Amino-1-nitroanthraquinone
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Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-nitroanthraquinone

CAS RN

10262-82-5
Record name 2-Amino-1-nitro-9,10-anthracenedione
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Record name 2-Amino-1-nitroanthraquinone
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Record name 9, 2-amino-1-nitro-
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Record name 2-Amino-1-nitroanthraquinone
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